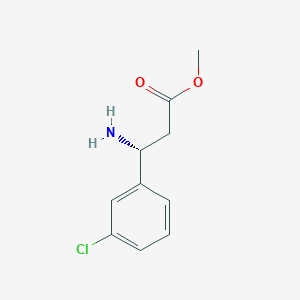

methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate

Description

Significance of Chiral β-Amino Ester Scaffolds in Advanced Organic Synthesis

Chiral β-amino esters are highly valued as versatile intermediates in asymmetric synthesis. Their importance stems from their utility as chiral building blocks for the creation of a diverse range of more complex, often biologically active, compounds. acs.org The presence of both an amino group and an ester functionality at a defined stereocenter allows for a wide variety of chemical transformations.

These scaffolds are fundamental to the synthesis of β-peptides, which are analogues of natural peptides. By incorporating β-amino acids, these synthetic peptides often exhibit enhanced metabolic stability and unique conformational properties. Furthermore, the asymmetric synthesis of β-amino esters is a significant area of research, with methods like the aza-Michael reaction being employed to control the formation of the chiral center. acs.org The ability to selectively synthesize one enantiomer over the other is crucial, as the biological activity of a molecule can be highly dependent on its absolute configuration. nih.gov The development of efficient synthetic routes to enantiomerically pure β-amino esters, therefore, remains a key objective in modern organic chemistry. organic-chemistry.org

Overview of Aryl-Substituted β-Amino Propanoates in Contemporary Organic Chemistry Research

Aryl-substituted β-amino propanoates are a specific subclass of β-amino esters that have garnered considerable attention in contemporary research. The incorporation of an aryl group, a common feature in many pharmaceutical agents, can significantly influence the biological activity and pharmacokinetic properties of a molecule. Research in this area often focuses on the design, synthesis, and evaluation of these compounds for various therapeutic applications.

For instance, studies have explored 3-substituted 3-arylpropanoic acids as agonists for G protein-coupled receptors (GPR40), demonstrating the potential of this molecular framework in developing treatments for metabolic disorders. nih.gov The synthesis of these compounds often involves stereoselective methods to control the geometry of the final product, as different stereoisomers can exhibit different biological effects. The development of novel catalytic systems and synthetic methodologies to access optically active aryl- and alkyl-substituted β-amino acids is an active area of investigation. organic-chemistry.orgnih.gov These efforts aim to provide efficient and modular access to a diverse library of compounds for biological screening and drug discovery. researchgate.net

Nomenclature and Stereochemical Assignment of Methyl (3R)-3-Amino-3-(3-Chlorophenyl)propanoate within Chemical Literature

The precise naming and stereochemical designation of a chiral molecule are essential for unambiguous communication in scientific literature. For the compound , the systematic IUPAC name is This compound . This name provides specific details about the molecule's structure.

methyl...propanoate : This indicates a three-carbon ester chain with a methyl group attached to the carboxyl oxygen.

3-amino : An amino group (-NH2) is attached to the third carbon of the propanoate chain.

3-(3-chlorophenyl) : A phenyl group substituted with a chlorine atom at its third position is also attached to the third carbon of the propanoate chain.

(3R) : This is the Cahn-Ingold-Prelog (CIP) designation, which specifies the absolute configuration at the chiral center (the third carbon atom) as 'R' (Rectus).

The hydrochloride salt of this compound is also commonly referenced in chemical catalogs. achemblock.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 905991-90-4 (for the hydrochloride salt) achemblock.com |

| Molecular Formula | C10H12ClNO2 |

| SMILES | O=C(OC)CC@@HC1=CC=CC(Cl)=C1 |

| InChI Key | (for hydrochloride) CKHLTQXMMBPPQU-UHFFFAOYSA-N |

Research Trajectory and Current State of Knowledge for Analogous Chiral Propanoate Systems

Research into chiral propanoate systems extends beyond the specific 3-chloro substituted compound. Investigations into analogous structures, where the position of the chloro substituent on the phenyl ring is varied or other substituents are introduced, provide valuable insights into structure-activity relationships (SAR). nih.gov

For example, the 4-chlorophenyl analogue, methyl 3-amino-3-(4-chlorophenyl)propanoate, is a well-documented compound used as a building block in chemical synthesis and medicinal chemistry. sigmaaldrich.comsmolecule.com Comparing the properties and synthetic accessibility of these constitutional isomers helps researchers understand the electronic and steric effects of substituent placement on the aryl ring.

Furthermore, research has explored analogues with additional substitutions on the propanoate backbone, such as methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. bldpharm.com The introduction of gem-dimethyl groups at the C2 position can significantly alter the conformational flexibility of the molecule, which can in turn influence its biological activity. The synthesis of these more complex analogues presents unique challenges and often requires the development of novel stereoselective synthetic methods. beilstein-journals.org This ongoing exploration of diverse structural analogues is crucial for advancing the field and discovering new molecules with desired properties. researchgate.net

Table 2: Comparison of Analogous Chiral Propanoate Systems

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound hydrochloride | 905991-90-4 | C10H13Cl2NO2 | Chlorine at the 3-position of the phenyl ring. |

| methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 | C10H13Cl2NO2 | Chlorine at the 4-position of the phenyl ring. sigmaaldrich.comsmolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTWPAVCKXHOQH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of Methyl 3r 3 Amino 3 3 Chlorophenyl Propanoate

Asymmetric Catalysis in C-C and C-N Bond Formation for Chiral β-Amino Esters

Asymmetric catalysis offers a direct and efficient pathway to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Enantioselective Transformations (e.g., Asymmetric Hydrogenation)

Transition metal-catalyzed reactions, particularly asymmetric hydrogenation, are powerful tools for the synthesis of chiral amines and their derivatives. acs.org The asymmetric hydrogenation of prochiral enamines or β-enamino esters is a prominent method for producing chiral β-amino esters. This typically involves the use of chiral phosphine (B1218219) ligands in complex with transition metals like rhodium or ruthenium. hilarispublisher.com

For the synthesis of methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate, a suitable precursor would be the corresponding β-enamino ester. The hydrogenation of this substrate in the presence of a chiral transition metal catalyst would furnish the desired (R)-enantiomer with high enantioselectivity. While direct examples for this specific substrate are not extensively documented, analogous hydrogenations of N-acyl-β-(amino) acrylates using ruthenium and rhodium catalysts with chiral mono- and bi-dentate phosphine ligands have been reported to yield β-amino acids with high enantiomeric excess. hilarispublisher.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereoselectivity.

A bimetallic complex, RuPHOX-Ru, has been shown to be an effective chiral catalyst for the asymmetric hydrogenation of β-amino ketones to their corresponding β-amino alcohols, achieving high enantiomeric excess. rsc.org This highlights the potential of sophisticated catalyst design in achieving high stereoselectivity in related transformations. Furthermore, palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters in fluorinated alcohols has demonstrated high enantioselectivity, suggesting that fluorinated solvents can enhance the performance of chiral catalysts. dicp.ac.cn

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis This table presents data for analogous reactions, as specific data for the target compound is not readily available.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ru(O₂CCH₃)₂ with chiral phosphine ligands | N-acyl-β-(amino) acrylates | β-amino acids | High | hilarispublisher.com |

| Rhodium with chiral phosphine ligands | N-acyl-β-(amino) acrylates | β-amino acids | High | hilarispublisher.com |

| Bimetallic RuPHOX-Ru complex | β-amino ketones | β-amino alcohols | >99% | rsc.org |

| Pd(OCOCF₃)₂ with (R)-BINAP | γ-fluorinated iminoesters | γ-amino esters | up to 91% | dicp.ac.cn |

Organocatalytic Approaches to β-Amino Esters

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the preparation of chiral β-amino esters, organocatalytic Mannich reactions are particularly relevant. acs.org This reaction involves the addition of a nucleophile, such as an enolate or enamine derived from a ketone or aldehyde, to an imine. mdpi.com Chiral primary amines or their salts, derived from natural amino acids, can catalyze the enantioselective addition of aldehydes or ketones to N-substituted maleimides, yielding chiral succinimides, which are precursors to β-amino acids. mdpi.com

In the context of synthesizing this compound, an organocatalytic Mannich reaction could be envisioned between a suitable imine derived from 3-chlorobenzaldehyde (B42229) and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate. A chiral Brønsted acid or a chiral amine could be employed as the catalyst to control the stereochemical outcome of the reaction. For instance, quinine-derived chiral bases have been used as catalysts for the asymmetric biomimetic transamination of α-keto esters, yielding β-branched α-amino esters in high enantiomeric excess. nih.gov

Table 2: Organocatalytic Approaches for the Synthesis of Chiral Amino Esters

| Organocatalyst Type | Reaction Type | Substrate Scope | Key Features | Reference |

| Chiral Primary Amines | Conjugate Addition | Aldehydes, Ketones, N-substituted maleimides | Forms chiral succinimide (B58015) precursors | mdpi.com |

| Quinine-derived Chiral Base | Biomimetic Transamination | α-keto esters | Produces β-branched α-amino esters | nih.gov |

| Chiral Brønsted Acid | Mannich Reaction | Imines, Ketene silyl acetals | Direct formation of β-amino esters | acs.org |

Biocatalytic and Enzymatic Routes for Stereoselective Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. Lipases are particularly effective for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or acylation. mdpi.comresearchgate.net In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with the enzyme, leaving the unreacted enantiomer in high enantiomeric purity.

For the synthesis of this compound, a racemic mixture of methyl 3-amino-3-(3-chlorophenyl)propanoate could be subjected to enzymatic resolution. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the enantioselective hydrolysis of β-amino esters in organic media, yielding enantiomerically enriched unreacted esters. nih.govmdpi.com The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity (E-value). Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has also been shown to be an excellent enzyme for the enantioselective hydrolysis of β-heteroaryl-β-amino esters. mdpi.com

Table 3: Enzymatic Resolution of β-Amino Esters

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase PSIM (Burkholderia cepacia) | Hydrolysis | Racemic β-fluorophenyl-substituted β-amino esters | (R)-amino esters and (S)-amino acids | ≥99% | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Racemic hydroxy-substituted β-amino esters | Unreacted amino esters | ≥52% | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Ring Cleavage | Racemic β-lactams | Unreacted β-lactams | >99% | mdpi.com |

Chiral Auxiliary-Mediated Strategies for Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. sigmaaldrich.com This strategy is widely used for the synthesis of chiral amino acids.

For the synthesis of this compound, a chiral auxiliary, such as a chiral sulfinamide (e.g., Ellman's auxiliary), could be attached to the nitrogen atom of an imine derived from 3-chlorobenzaldehyde. osi.lv The subsequent addition of a nucleophile, such as the enolate of methyl acetate, would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then afford the desired (R)-β-amino ester. Evans oxazolidinones are another class of effective chiral auxiliaries for controlling the stereochemistry of aldol (B89426) and alkylation reactions. wikipedia.org

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features | Reference |

| Ellman's Auxiliary (tert-Butanesulfinamide) | Synthesis of chiral amines | Forms diastereomeric sulfinimines, readily cleaved | osi.lv |

| Evans Oxazolidinones | Aldol and alkylation reactions | Forms diastereomeric N-acyloxazolidinones, predictable stereochemistry | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Forms diastereomeric amides, predictable stereochemistry | wikipedia.org |

Resolution Techniques for Enantiomeric Enrichment

Resolution is a process for separating a racemic mixture into its constituent enantiomers. While kinetic resolution, often enzyme-catalyzed, is a powerful method, classical chemical resolution remains a widely practiced technique, especially on an industrial scale.

Classical Chemical Resolution Methods

Classical chemical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

For the resolution of racemic methyl 3-amino-3-(3-chlorophenyl)propanoate, which is a base, a chiral acid such as tartaric acid or a derivative can be used as the resolving agent. The reaction would form two diastereomeric salts. Fractional crystallization of these salts, followed by neutralization, would yield the separated (R)- and (S)-enantiomers of the β-amino ester. A similar approach has been described for the resolution of methyl (±)-3-amino-3-(4-chlorophenyl)propanoate using L-tartaric acid. googleapis.com

Kinetic Resolution via Enzymatic or Catalytic Processes

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or enzyme, resulting in an enantioenriched substrate and product.

Enzymatic kinetic resolution (EKR) is a particularly powerful tool for producing enantiopure β-amino esters. Lipases are among the most common enzymes used for this purpose. For instance, Candida antarctica lipase B (CALB) has been effectively used in the enantioselective hydrolysis of N-benzylated-β³-amino esters. researchgate.netresearchgate.net Similarly, lipase PSIM from Burkholderia cepasia has demonstrated high efficiency in the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts, yielding both the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (ee ≥99%). mdpi.com

A more advanced approach is the dynamic kinetic resolution (DKR), which combines the enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical maximum yield of 100% for a single enantiomer, as opposed to the 50% limit in standard kinetic resolution. Chemoenzymatic DKR of β-amino esters has been successfully established by pairing a metal-based heterogeneous catalyst for racemization with an enzyme for the resolution step. rsc.org Studies have evaluated various heterogeneous palladium catalysts for the racemization of substrates like propyl β-phenylalaninate, while enzymes such as Candida antarctica lipase A (CalA) perform the kinetic resolution, leading to an efficient DKR process with high enantioselectivity. rsc.org

| Enzyme | Substrate Type | Reaction Conditions | Enantioselectivity (E) / Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepasia) | β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Hydrolysis in iPr₂O at 45 °C with Et₃N and H₂O | E > 200; ee ≥99% for both unreacted ester and product acid | mdpi.com |

| Candida antarctica lipase A (CalA) | Propyl β-phenylalaninate | Acylation with TFEB in iPr₂O at 70 °C | >99% ee, >99% selectivity | rsc.org |

| Candida antarctica lipase B (CALB) | N-benzylated-β³-amino esters | Hydrolysis under liquid-assisted grinding (LAG) mechanochemical conditions | High enantioenrichment | researchgate.net |

Synthesis from Readily Available Chiral Precursors

An alternative strategy to resolution involves the use of starting materials from the "chiral pool"—a collection of inexpensive, enantiomerically pure compounds derived from natural sources. This approach incorporates a predefined stereocenter into the synthetic route, guiding the stereochemistry of the final product.

One such method involves the reaction of chiral amines with prochiral substrates. For example, chiral β-enamino esters can be efficiently prepared through the reaction of methyl propiolate with chiral amines. researchgate.net The chirality of the amine directs the formation of the desired stereoisomer of the resulting β-enamino ester, which can then be further transformed.

Another prominent source of chiral precursors is α-amino acids. Readily available L- or D-amino acids like L-phenylalanine and L-valine can be converted into chiral nitrones. researchgate.net These nitrones can then undergo 1,3-dipolar cycloaddition reactions with dipolarophiles such as methyl acrylate (B77674) to produce isoxazolidines with controlled stereochemistry. researchgate.net Subsequent chemical modifications of these cycloadducts can lead to the target β-amino ester. This pathway leverages the inherent chirality of the starting α-amino acid to construct the desired (R)- or (S)-configuration at the β-position of the final product. The structural features of chiral amino acid derivatives, including a chiral center and a functionalized ring, make them ideal starting materials for a wide range of bioactive compounds. nbinno.com

Exploration of Novel Synthetic Pathways and Reaction Conditions for Beta-Amino Ester Formation

Recent research has focused on developing novel, more efficient synthetic routes to β-amino esters that often require fewer steps and utilize simpler starting materials. illinois.edu These innovative methods move beyond traditional approaches like the Mannich-type reaction or conjugate additions.

Several new catalytic strategies have emerged:

Palladium-Catalyzed Aminocarbonylation of Alkenes : This method uses a palladium catalyst and a hypervalent iodine reagent under a carbon monoxide atmosphere to convert alkenes and an amine source into N-protected β-amino acid derivatives. illinois.edu

Photochemical Aminocarbonylation of Alkenes : A photocatalytic approach that employs an energy transfer strategy. Under reaction conditions, a labile oxime oxalate (B1200264) ester is cleaved to generate radicals that add across an alkene's double bond, yielding N-protected β-amino methyl esters. illinois.edu

Nickel-Catalyzed Carboxylation of Aziridines : This pathway provides an alternative route by using a nickel catalyst to carboxylate aziridines, offering wide functional group tolerance and access to various mono-substituted β-amino acids. illinois.edu

In addition to new catalytic systems, advancements in reaction engineering have provided novel conditions for synthesis. A continuous-flow procedure for creating β-amino acid esters has been developed using a lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.com This enzymatic method, using Lipase TL IM from Thermomyces lanuginosus in methanol (B129727), features green reaction conditions and a short residence time, offering an innovative strategy for the rapid biotransformation to β-amino acid esters. mdpi.com

| Method | Catalyst / Key Reagent | Starting Materials | Key Features | Source |

|---|---|---|---|---|

| Palladium-Catalyzed Aminocarbonylation | Pd(O₂CCF₃)₂ / PhI(O₂CR')₂ | Alkenes, Amine Source, CO | Prevents nonproductive reduction of the catalyst. | illinois.edu |

| Photochemical Aminocarbonylation | Photocatalyst / Oxime oxalate ester | Alkenes, Heteroarenes | Relies on an energy transfer strategy via photocatalysis. | illinois.edu |

| Nickel-Catalyzed Carboxylation | Nickel Catalyst | Aziridines, CO₂ source | Provides an alternate route with wide functional group tolerance. | illinois.edu |

| Lipase-Catalyzed Michael Addition | Lipase TL IM | Aromatic Amines, Acrylates | Continuous-flow process with green reaction conditions. | mdpi.com |

Chemical Reactivity and Derivatization Studies of Methyl 3r 3 Amino 3 3 Chlorophenyl Propanoate in Organic Synthesis

Transformations Involving the Ester Functionality

The methyl ester group in methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental for modifying the carboxylic acid portion of the molecule.

Hydrolysis and Transesterification Reactions to Alter Alkyl Moiety

The ester functionality can be readily cleaved or modified through hydrolysis and transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, (3R)-3-amino-3-(3-chlorophenyl)propanoic acid. smolecule.compharmaffiliates.com This reaction is a common strategy to unmask the carboxylic acid for subsequent amide coupling reactions or other transformations. Basic hydrolysis is typically achieved using an aqueous solution of a hydroxide (B78521) salt, such as sodium hydroxide or lithium hydroxide, in a protic solvent like methanol (B129727) or ethanol. Acid-catalyzed hydrolysis, on the other hand, is generally carried out using a strong acid in the presence of water.

Transesterification: While specific examples for this compound are not prevalent in the literature, the principle of transesterification is a well-established method for altering the alkyl group of an ester. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed. This allows for the synthesis of a variety of esters (e.g., ethyl, benzyl (B1604629), or tert-butyl esters) with different steric and electronic properties, which can be advantageous for subsequent synthetic steps or for modulating the solubility of the compound.

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product |

|---|

| Hydrolysis | 1. NaOH (aq), MeOH, rt 2. HCl (aq) | (3R)-3-Amino-3-(3-chlorophenyl)propanoic acid | | Transesterification | R'-OH, Acid or Base catalyst, Heat | (3R)-3-Amino-3-(3-chlorophenyl)propanoate (with R' alkyl group) |

Reduction of the Ester to Alcohol and Subsequent Alcohol Derivatization

The ester group can be reduced to a primary alcohol, yielding (3R)-3-amino-3-(3-chlorophenyl)propan-1-ol. core.ac.ukbldpharm.compharmaffiliates.com This transformation is typically achieved using powerful reducing agents.

Reduction: Common reagents for the reduction of esters to alcohols include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with an activating agent for the latter. For instance, N-protected amino acid esters can be reduced to their corresponding amino alcohols. core.ac.uk A suitable method involves the formation of a reactive mixed-anhydride with ethyl chloroformate, followed by reduction with excess sodium borohydride in water at room temperature. core.ac.uk The resulting (3R)-3-amino-3-(3-chlorophenyl)propan-1-ol is a valuable chiral intermediate for the synthesis of other molecules. biosynth.comsigmaaldrich.com

Subsequent Alcohol Derivatization: The primary alcohol obtained from the reduction can undergo a variety of subsequent reactions. These include:

Oxidation: The alcohol can be re-oxidized to the aldehyde or carboxylic acid using appropriate oxidizing agents.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers.

Esterification: Acylation with acyl chlorides or carboxylic acids can form new esters.

These derivatizations further expand the synthetic utility of the original molecule.

Table 2: Reduction of the Ester and Subsequent Derivatization

| Reaction | Reagents and Conditions | Product |

|---|

| Reduction | 1. Ethyl chloroformate, THF 2. NaBH₄, H₂O, rt | (3R)-3-Amino-3-(3-chlorophenyl)propan-1-ol | | Derivatization (Example) | Acyl chloride, Pyridine | O-Acyl-(3R)-3-amino-3-(3-chlorophenyl)propan-1-ol |

Amide Formation from the Ester

While less common than amide formation from the corresponding carboxylic acid, esters can be converted directly to amides through aminolysis. This reaction typically requires heating the ester with an amine, sometimes in the presence of a catalyst. The direct conversion of this compound to an amide at the ester position would require high temperatures or activation, and may be complicated by the presence of the free amine in the starting material. A more common approach is the hydrolysis of the ester to the carboxylic acid followed by amide coupling.

However, the formation of N-methylpropanamide derivatives of 3-amino-3-(3-chlorophenyl)propanoic acid has been reported, indicating the feasibility of creating an amide linkage at this position.

Reactions at the Free Amine Moiety

The primary amine in this compound is a nucleophilic center and can readily participate in a variety of bond-forming reactions.

N-Acylation and N-Alkylation Reactions

The primary amine can be easily acylated or alkylated to introduce a wide range of substituents.

N-Acylation: The amine group readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. nih.govresearchgate.netorganic-chemistry.org For example, the formal condensation of the carboxylic acid group of N-(isopropoxycarbonyl)valine with the amino group of methyl 3-amino-3-(4-chlorophenyl)propanoate results in the formation of a carboxamide. nih.gov This reaction highlights the utility of the amine as a handle for peptide-like bond formation. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

N-Alkylation: The amine can also undergo alkylation with alkyl halides or through reductive amination. monash.eduharvard.edu Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so reductive amination is often the preferred method for introducing a single alkyl group. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Table 3: N-Acylation and N-Alkylation Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| N-Acylation | R'-COCl, Base (e.g., Pyridine, Et₃N) | Methyl (3R)-3-(acylamino)-3-(3-chlorophenyl)propanoate |

| N-Alkylation (Direct) | R'-X (Alkyl halide), Base | Methyl (3R)-3-(alkylamino)-3-(3-chlorophenyl)propanoate |

| N-Alkylation (Reductive Amination) | 1. R''CHO (Aldehyde) 2. Reducing agent (e.g., NaBH₃CN) | Methyl (3R)-3-(N-alkylamino)-3-(3-chlorophenyl)propanoate |

Formation of Imines and their Subsequent Transformations

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org

Imine Formation: This condensation reaction is typically acid-catalyzed and is reversible. masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com To drive the reaction to completion, water is often removed from the reaction mixture using a Dean-Stark apparatus or a dehydrating agent.

Subsequent Transformations of Imines: The resulting imines are versatile intermediates that can undergo various transformations. A key reaction is their reduction to secondary amines, which is the second step in reductive amination as mentioned previously. Imines can also react with various nucleophiles at the electrophilic imine carbon. For instance, the reaction with isocyanides in the presence of another amine can lead to the formation of α-amino amidines in a three-component coupling reaction. nih.gov

Table 4: Imine Formation and Subsequent Transformations

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Imine Formation | R'R''C=O (Aldehyde or Ketone), Acid catalyst, Dehydrating agent | Methyl (3R)-3-(alkylideneamino)-3-(3-chlorophenyl)propanoate |

| Imine Reduction | Reducing agent (e.g., NaBH₄, H₂/Pd) | Methyl (3R)-3-(N-alkylamino)-3-(3-chlorophenyl)propanoate |

| Reaction with Nucleophiles (Example) | Isocyanide, Amine, I₂ catalyst | α-Amino amidine derivative |

Amine Protection/Deprotection Strategies for Selective Reactivity

The primary amine in this compound is a nucleophilic center that readily participates in various chemical transformations. To achieve selective reactivity at other positions of the molecule, the amino group is often temporarily protected. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Two of the most common and effective protecting groups for amines are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. highfine.commasterorganicchemistry.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org This method is known for its high efficiency and mild reaction conditions. fishersci.co.uk The removal of the Boc group is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uknih.gov The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid. acsgcipr.org

The Cbz group is another widely used amine protecting group, valued for its stability under a range of conditions. highfine.comijacskros.com It is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. highfine.comijacskros.com A significant advantage of the Cbz group is its facile removal by catalytic hydrogenation, a mild process that typically employs palladium on carbon (Pd/C) as a catalyst and hydrogen gas. organic-chemistry.orgmissouri.edu This deprotection method is orthogonal to the acid-labile Boc group, providing strategic flexibility in multi-step syntheses. organic-chemistry.org

| Protecting Group | Protection Reagent | Typical Deprotection Conditions | Key Features |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Stable to base and nucleophiles; removed under acidic conditions. |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; removed by hydrogenolysis. |

Modifications of the 3-Chlorophenyl Ring System

The 3-chlorophenyl ring of the title compound offers a platform for further molecular elaboration through aromatic functionalization and cross-coupling reactions. These modifications can introduce new substituents, extend the carbon framework, and create diverse molecular architectures.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent. wikipedia.org

In the context of this compound, the amino group, once protected, can serve as a precursor to a potent DMG. For instance, conversion of the amine to an N-pivaloyl group creates a strong directing group that can facilitate ortho lithiation of the aromatic ring. This strategy has been successfully employed for the regioselective functionalization of N-pivaloylanilines. While the chlorine atom on the ring also has a directing effect, the pivalamido group is generally a stronger DMG, enabling selective functionalization at the position ortho to the nitrogen substituent.

| Directing Group | Metalating Agent | Position of Functionalization | Potential Electrophiles |

|---|---|---|---|

| -NH-Piv (Pivaloyl) | n-Butyllithium or sec-butyllithium | ortho to the directing group | Alkyl halides, aldehydes, ketones, CO₂, disulfides |

The chlorine atom on the phenyl ring serves as a handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com The 3-chlorophenyl group of the title compound can participate as the halide partner in such reactions. By coupling with various aryl or vinyl boronic acids or their esters, a wide range of biaryl and styrenyl derivatives can be synthesized. rsc.orgacs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of a new amino substituent at the 3-position of the phenyl ring by displacing the chlorine atom. tcichemicals.comacsgcipr.org The reaction is compatible with a broad range of amines, including primary and secondary alkyl- and arylamines, offering a direct route to N-aryl derivatives. wikipedia.orgresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) | Carbon-Carbon |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst with a phosphine (B1218219) ligand (e.g., XPhos) and a base (e.g., NaOtBu) | Carbon-Nitrogen |

Cyclization Reactions and Heterocycle Construction Utilizing the Amino Ester Backbone

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

One important class of heterocycles that can be synthesized are piperidinones . Substituted piperidones are prevalent scaffolds in many biologically active compounds and natural products. nih.gov Synthetic routes to 3-piperidones often involve the intramolecular cyclization of precursors derived from β-amino esters. nih.gov For instance, the amino group can be N-acylated with a suitable Michael acceptor, followed by an intramolecular conjugate addition to form the six-membered piperidone ring.

Another significant application is in the synthesis of dihydropyrimidinones through multicomponent reactions like the Biginelli reaction. researchgate.netwikipedia.org The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. organic-chemistry.orgnih.gov While the title compound is a β-amino ester rather than a β-ketoester, its structural components can be utilized in Biginelli-like reactions to construct dihydropyrimidinone scaffolds, which are known for their diverse pharmacological activities. wikipedia.orgorganic-chemistry.org This often involves a multi-step sequence where the β-amino ester is first converted to a suitable precursor that can then undergo cyclocondensation.

| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Piperidinones | Intramolecular cyclization of an N-functionalized β-amino ester. | Intramolecular Michael Addition |

| Dihydropyrimidinones | Three-component condensation with an aldehyde and a urea/thiourea derivative. | Biginelli or Biginelli-like Reaction |

Sophisticated Analytical Techniques for Characterization of Methyl 3r 3 Amino 3 3 Chlorophenyl Propanoate and Its Stereoisomers

Spectroscopic Methods for Structural Elucidation and Enantiomeric Purity Assessment

Spectroscopic techniques provide invaluable information regarding the molecular structure, conformation, and stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral analysis, its utility is significantly enhanced by the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.orgunipi.it Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. However, in the presence of a chiral reagent, they form transient diastereomeric complexes that exhibit distinct NMR spectra. semmelweis.hu

The interaction between the enantiomers of methyl 3-amino-3-(3-chlorophenyl)propanoate and a CSR, often a lanthanide complex or a chiral organic molecule, leads to differential shifts in the resonance frequencies of the protons proximate to the chiral center. semmelweis.huresearchgate.net This results in the splitting of a single resonance peak into two separate peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The difference in their chemical shifts (Δδ) allows for the accurate determination of the enantiomeric excess (ee) by integrating the respective signal areas. semmelweis.hu

Table 1: Illustrative ¹H NMR Data for Enantiomeric Resolution using a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (R)-enantiomer | Chemical Shift (δ) with CSR (ppm) - (S)-enantiomer | Chemical Shift Difference (Δδ) (ppm) |

| Methine (-CH) | 4.52 | 4.65 | 4.71 | 0.06 |

| Methylene (-CH₂) | 2.85 | 2.98 | 3.01 | 0.03 |

| Methyl (-OCH₃) | 3.68 | 3.75 | 3.75 | 0.00 |

Note: Data are hypothetical and serve to illustrate the principle of enantiomeric differentiation by chiral NMR spectroscopy.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. frontiersin.orgmdpi.com This technique is particularly effective for determining the absolute configuration of stereoisomers. Enantiomers produce CD spectra that are mirror images of each other, characterized by Cotton effects of equal magnitude but opposite signs. nih.govnih.gov

For methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate, the chromophores—the 3-chlorophenyl ring and the carbonyl group of the ester—are primarily responsible for the CD signals. The spatial arrangement of these groups around the chiral center at the C3 position dictates the sign and intensity of the observed Cotton effects. By comparing the experimentally measured CD spectrum with spectra predicted through quantum chemical calculations or with spectra of structurally related compounds of known configuration, the absolute (R) or (S) configuration can be unequivocally assigned. frontiersin.orgnih.gov

Table 2: Predicted Circular Dichroism (CD) Spectral Data

| Enantiomer | Wavelength (nm) | Predicted Sign of Cotton Effect | Associated Electronic Transition |

| (R)-enantiomer | ~220 | Positive (+) | π → π* (Aromatic) |

| ~270 | Negative (-) | n → π* (Carbonyl) | |

| (S)-enantiomer | ~220 | Negative (-) | π → π* (Aromatic) |

| ~270 | Positive (+) | n → π* (Carbonyl) |

Note: The predicted signs are based on empirical rules for similar chiral β-amino esters and serve as an illustrative example.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. chemicalbook.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous confirmation of the molecular formula, C₁₀H₁₂ClNO₂. smolecule.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. smolecule.comresearchgate.net Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is generated, isolated, and then subjected to collision-induced dissociation (CID). unito.it The resulting fragment ions provide a structural fingerprint of the molecule. For methyl 3-amino-3-(3-chlorophenyl)propanoate, characteristic fragmentation patterns would include the loss of the methoxy (B1213986) group (-OCH₃), the entire methyl ester group (-COOCH₃), and cleavage of the bond between the chiral carbon and the chlorophenyl ring. nih.govnih.gov

Table 3: Expected Mass Spectrometry Fragmentation Data for [M+H]⁺

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 214.06 | [M+H]⁺ (Protonated parent molecule) |

| 197.03 | Loss of NH₃ (Ammonia) |

| 155.05 | Loss of COOCH₃ (Carbomethoxy group) |

| 139.02 | [ClC₆H₄CHNH₂]⁺ (Cleavage of C-C bond) |

| 111.01 | [ClC₆H₄]⁺ (Chlorophenyl cation) |

Note: m/z values are calculated for the most abundant isotopes and represent plausible fragmentation pathways.

Chromatographic Methods for Chiral Separation and Quantification

Chromatographic techniques are the cornerstone for the physical separation and precise quantification of enantiomers from a racemic or enantioenriched mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers in the pharmaceutical and chemical industries. phenomenex.comyakhak.org The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times and, consequently, their separation. nih.govnih.gov

For β-amino esters like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are often highly effective. yakhak.orgijbamr.com Method development involves a systematic optimization of the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol), flow rate, and column temperature to achieve baseline separation with good peak shape and resolution (Rs > 1.5). phenomenex.com The method is then rigorously validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). amanote.comnih.govnih.gov

Table 4: Example of a Validated Chiral HPLC Method

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Performance Data | |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | 2.1 |

| Validation Parameters | |

| Linearity (R²) | >0.999 |

| Precision (%RSD) | <2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Note: The values presented are typical for a well-developed and validated chiral HPLC method.

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. researchgate.netuni-muenchen.de For non-volatile or highly polar analytes like amino esters, a derivatization step is often required to increase volatility and improve chromatographic performance. Common derivatization involves acylation of the amino group, for instance, with trifluoroacetic anhydride.

The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative or a chiral polysiloxane like Chirasil-Val. uni-muenchen.denih.gov The differential interactions between the enantiomers and the chiral phase result in different retention times. uni-muenchen.de Coupling GC with a mass spectrometer (GC-MS) allows for highly sensitive detection and provides mass spectral data to confirm the identity of each separated enantiomeric peak. nih.gov

Table 5: Typical Parameters for Chiral GC Analysis

| Parameter | Condition / Value |

| Derivatization | |

| Reagent | Trifluoroacetic anhydride |

| GC Conditions | |

| Chiral Column | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Carrier Gas | Helium |

| Temperature Program | 120°C (hold 2 min), ramp to 200°C at 5°C/min |

| Retention Data | |

| Retention Time (R)-enantiomer derivative | 15.3 min |

| Retention Time (S)-enantiomer derivative | 15.9 min |

Note: This table provides an exemplary set of conditions for a chiral GC separation following derivatization.

X-Ray Crystallography for Definitive Absolute Configuration Assignment of Crystalline Derivatives

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for the determination of the three-dimensional structure of molecules, providing the definitive assignment of the absolute configuration of stereogenic centers. nih.gov For a chiral molecule such as this compound, this technique offers irrefutable proof of the spatial arrangement of atoms at its chiral carbon, confirming its (R) or (S) designation.

The application of X-ray crystallography first requires the preparation of a high-quality single crystal of the target compound. As esters like this compound can be oils or may not crystallize readily, it is common practice to prepare a crystalline derivative. This is typically achieved by forming a salt with a chiral resolving agent of a known absolute configuration, such as (2R,3R)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid. The resulting diastereomeric salt often exhibits enhanced crystallinity.

The core principle behind the assignment of absolute configuration lies in the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with the electron clouds of atoms, a small phase shift occurs, which is dependent on the atomic number of the element and the wavelength of the X-rays used. For most light atoms (C, H, N, O), this effect is very small. However, for heavier atoms—such as the chlorine atom present in the molecule of interest—the effect is more pronounced.

This anomalous scattering breaks Friedel's Law, which states that the intensity of a diffracted beam from a crystal plane (hkl) is equal to the intensity from the opposite plane (-h-k-l). In a non-centrosymmetric crystal containing a single enantiomer, the intensity differences between these "Friedel pairs" or "Bijvoet pairs" become measurable. By carefully measuring and analyzing these intensity differences, the absolute structure of the molecule within the crystal lattice can be determined.

During the refinement of the crystal structure, a critical value known as the Flack parameter is calculated. researchgate.netresearchgate.net This parameter provides a statistical measure of the correctness of the assigned absolute configuration. For a correctly assigned structure, the Flack parameter refines to a value close to zero. Conversely, a value approaching 1.0 indicates that the inverted structure (the opposite enantiomer) is the correct one. A value near 0.5, often with a large standard uncertainty, suggests that the crystal is a racemic twin or that the anomalous scattering signal is too weak to make a definitive assignment.

The crystallographic data obtained from the analysis of a suitable crystalline derivative of this compound would be presented in a detailed table, summarizing the key parameters of the crystal lattice and the structural refinement.

Representative Crystallographic Data for a Derivative of 3-Amino-3-(3-chlorophenyl)propanoic Acid

| Parameter | Illustrative Value |

| Empirical Formula | C₁₃H₁₆ClNO₆ |

| Formula Weight | 317.72 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.54 Å, b = 12.87 Å, c = 17.21 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1447.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.458 g/cm³ |

| Final R-indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| Flack Parameter | 0.02(4) |

Note: The data in this table is representative of a typical crystallographic analysis for a chiral organic salt and is for illustrative purposes only. It does not represent experimentally determined data for this compound or its specific derivatives.

Methyl 3r 3 Amino 3 3 Chlorophenyl Propanoate As a Strategic Chiral Building Block in Advanced Organic Synthesis

Application in the Asymmetric Construction of Complex Polyfunctional Molecules

The enantiomerically pure nature of methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate makes it an invaluable starting material for the asymmetric synthesis of complex molecules. Chiral building blocks, particularly β-amino acids and their esters, are fundamental in the development of pharmaceuticals and other biologically active compounds. The defined stereocenter at the C3 position serves as a foundation for transferring chirality to new stereogenic centers during a synthetic sequence.

The dual functionality of the amino and ester groups allows for selective transformations. The amino group can be protected to allow reactions at other sites, such as the ester group or the aromatic ring, and then deprotected for subsequent modifications like amide bond formation or alkylation. This controlled reactivity is crucial for building elaborate molecular architectures. For instance, strategies utilizing chiral reagents have proven successful in the synthesis of various unnatural amino acids. nih.gov The presence of the 3-chlorophenyl group also introduces specific electronic and steric properties that can influence reaction outcomes and the biological activity of the final products.

Table 1: Key Structural Features and Potential Synthetic Transformations

| Feature | Moiety | Potential Transformations |

|---|---|---|

| Chiral Center | (3R)-stereocenter | Diastereoselective additions, transfer of chirality |

| Amino Group | Primary amine (-NH₂) | Acylation, alkylation, sulfonylation, cyclization reactions |

| Ester Group | Methyl ester (-COOCH₃) | Hydrolysis, amidation, reduction to alcohol, C-C bond formation |

| Aromatic Ring | 3-Chlorophenyl | Electrophilic/nucleophilic aromatic substitution, cross-coupling reactions |

Role in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govdntb.gov.ua β-Amino esters like this compound are key precursors for synthesizing a variety of these ring systems, including piperidines, pyridines, and other complex fused systems.

Sequential reactions involving aminoalkynes and carbonyls represent a powerful method for assembling polyfunctionalized nitrogen heterocycles. mdpi.com Similarly, the bifunctional nature of this compound allows it to undergo intramolecular or intermolecular cyclization reactions. For example, condensation of the amino group with a suitable carbonyl compound, followed by cyclization, can lead to the formation of six-membered rings. The synthesis of chiral β-enamino esters from methyl propiolate and chiral amines, followed by aza-annulation, has been shown to produce tetrahydropyridine derivatives, illustrating a potential pathway for this class of compounds. researchgate.net The 3-chlorophenyl substituent can be retained in the final heterocyclic structure, influencing its pharmacological profile.

Integration into Modular and Convergent Synthetic Strategies for Diverse Compound Libraries

The creation of compound libraries for drug discovery relies on efficient and flexible synthetic routes. researchgate.net this compound is well-suited for modular and convergent syntheses, where complex molecules are assembled from smaller, pre-functionalized fragments. Its distinct reactive sites—the amine, the ester, and the aromatic ring—can be addressed independently, allowing for the systematic introduction of diversity.

In a modular approach, different functionalities can be appended to the core scaffold of the β-amino ester. For example, a library of amides can be generated by reacting the amino group with a diverse set of carboxylic acids. Subsequently, the ester group could be modified, or the aromatic ring could be functionalized via cross-coupling reactions, leading to a wide array of structurally distinct molecules from a single chiral starting material. This strategy is highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR).

Development of Novel Synthetic Methodologies Based on the β-Amino Ester Moiety

The β-amino ester is a versatile functional group handle that enables a wide range of chemical transformations. Research into the reactivity of this moiety can lead to the development of novel synthetic methods. For instance, the Michael addition of amines to acrylates is a common method to produce poly(β-amino esters), which are biodegradable polymers with applications in drug delivery. rsc.org

Specific reactions targeting the β-amino ester unit in this compound can be envisioned. The development of stereoselective reactions, such as diastereoselective alkylation of the α-carbon, can create additional stereocenters with high control. A practical method for synthesizing chiral β-amino esters has been developed through the asymmetric Michael addition of a chiral lithium amide to α,β-unsaturated esters. researchgate.net Furthermore, enzymatic methods, such as nitrilase-catalyzed hydrolysis of corresponding β-amino nitriles, offer green and highly selective routes to β-amino acids and their derivatives. researchgate.net The application of such methodologies to this specific substrate could provide efficient access to novel chiral compounds.

Case Studies in the Preparation of Key Synthetic Intermediates

While specific, detailed case studies for this compound are not extensively documented in readily available literature, its structural similarity to known key intermediates allows for a clear understanding of its potential role. For example, related β-amino acid derivatives are crucial intermediates in the synthesis of drugs like sitagliptin, a DPP-4 inhibitor. google.com The synthesis of another similar compound, methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been described as an efficient stereoselective process, highlighting its importance as a starting material for more complex molecules. consensus.app

This compound can serve as a precursor to valuable intermediates such as chiral 1,3-amino alcohols, which are formed by the reduction of the ester group. These amino alcohols are themselves important chiral ligands and building blocks in asymmetric synthesis. rsc.org

Table 2: Potential Key Intermediates Derivable from this compound

| Parent Compound | Reaction | Derived Intermediate | Potential Application |

|---|---|---|---|

| This compound | Ester Reduction (e.g., with LiAlH₄) | (R)-3-Amino-3-(3-chlorophenyl)propan-1-ol | Chiral ligand, precursor for alkaloids and other pharmaceuticals |

| This compound | Hydrolysis (acidic or basic) | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | Building block for peptide synthesis, peptidomimetics |

Q & A

Q. What are the common synthetic routes for methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate, and how is enantiomeric purity ensured?

Synthesis typically involves enantioselective methods due to the (3R)-configuration. A plausible route is the asymmetric hydrogenation of a β-keto ester precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases can isolate the (R)-enantiomer. For example, methyl 3-amino-3-arylpropanoate derivatives are synthesized via Michael addition followed by esterification, as seen in structurally related compounds . Enantiomeric purity is validated using chiral HPLC or polarimetry, with purity levels ≥97% as reported for similar amino acid esters .

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR verify the presence of the 3-chlorophenyl group and ester moiety. NOESY or COSY experiments resolve stereochemistry .

- Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns) .

- Mass Spectrometry (MS) : Confirms molecular weight (213.66 g/mol) and fragmentation patterns .

- X-ray Crystallography : Definitive stereochemical assignment, as demonstrated for analogous propanoate esters in crystallography studies .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments during synthesis?

Discrepancies between experimental data (e.g., optical rotation) and computational predictions require:

- Comparative Analysis : Cross-referencing experimental NMR shifts with density functional theory (DFT)-calculated values .

- X-ray Diffraction : Single-crystal analysis provides unambiguous stereochemical confirmation, as applied to structurally similar esters in crystallographic studies .

- Dynamic Kinetic Resolution (DKR) : Mitigates racemization during synthesis by coupling asymmetric catalysis with rapid substrate interconversion .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT) model reaction pathways, while Quantitative Structure-Property Relationship (QSPR) methods correlate structural features with reactivity. For example:

Q. What challenges arise in designing bioactivity assays for this compound, given its structural analogs?

- Structural Specificity : The 3-chlorophenyl group may confer unique receptor-binding properties compared to analogs like 3-(4-hydroxyphenyl)propanoates, requiring tailored assay conditions .

- Metabolic Stability : Ester hydrolysis in vivo necessitates prodrug strategies or stabilized analogs for pharmacological studies.

- Target Identification : Docking studies against enzyme active sites (e.g., aminotransferases) can prioritize biological targets, leveraging its amino acid backbone .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.